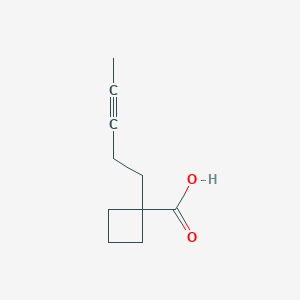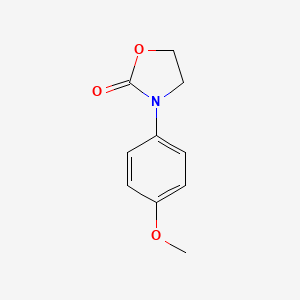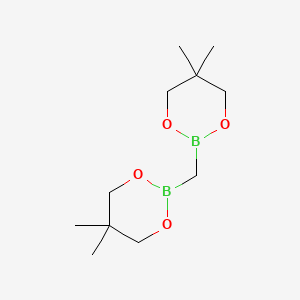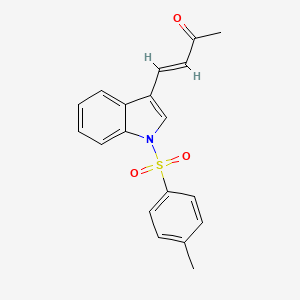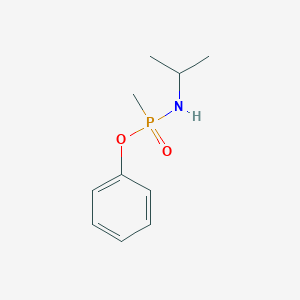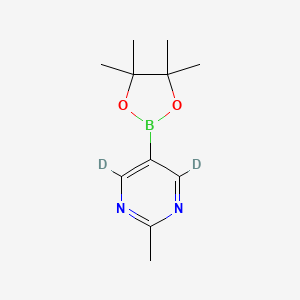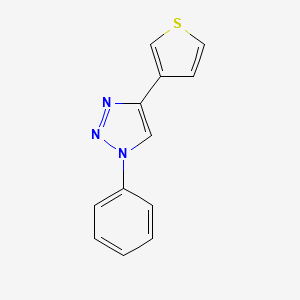
1-Phenyl-4-(thiophen-3-yl)-1h-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The reaction conditions generally include:
Solvent: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenyl derivatives.
科学研究应用
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
- 1-Phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(furan-3-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(pyridin-3-yl)-1H-1,2,3-triazole
Uniqueness: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The specific arrangement of the phenyl and thiophene rings can affect the compound’s ability to interact with biological targets and its overall stability.
属性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
1-phenyl-4-thiophen-3-yltriazole |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11(5-3-1)15-8-12(13-14-15)10-6-7-16-9-10/h1-9H |
InChI 键 |
KARGKUYOAVRNNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
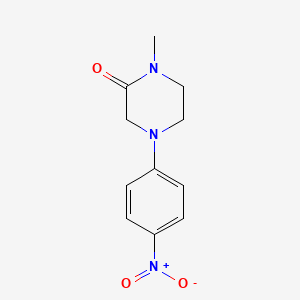
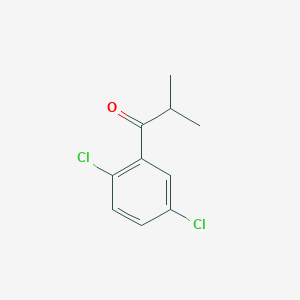
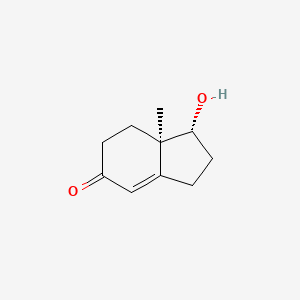
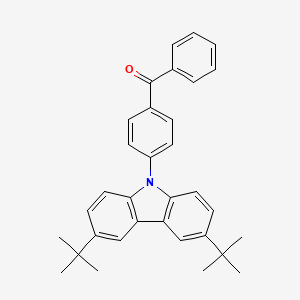
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
